molecular formula C13H14N2O B2689414 1-Cyclobutoxy-4-methylphthalazine CAS No. 2195878-11-4

1-Cyclobutoxy-4-methylphthalazine

Cat. No.: B2689414
CAS No.: 2195878-11-4
M. Wt: 214.268
InChI Key: BDHWQKZKKXAALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutoxy-4-methylphthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic nitrogen-containing heterocycles known for their significant biological and pharmacological activities . The compound is characterized by a cyclobutoxy group attached to the first carbon and a methyl group attached to the fourth carbon of the phthalazine ring.

Preparation Methods

The synthesis of 1-Cyclobutoxy-4-methylphthalazine typically involves several steps:

Chemical Reactions Analysis

1-Cyclobutoxy-4-methylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-4-methylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities.

Comparison with Similar Compounds

1-Cyclobutoxy-4-methylphthalazine can be compared with other phthalazine derivatives, such as:

Properties

IUPAC Name

1-cyclobutyloxy-4-methylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWQKZKKXAALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.